molecular formula C10H14O3 B14661241 2-Methoxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione CAS No. 41654-27-7

2-Methoxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione

Cat. No.: B14661241
CAS No.: 41654-27-7
M. Wt: 182.22 g/mol
InChI Key: ATEVRAIEOLFIJD-UHFFFAOYSA-N
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Description

2-Methoxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.2164 . It is a cyclic ketone and is known for its unique structure, which includes a methoxy group and three methyl groups attached to a cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione can be achieved through several methods. One common approach involves the controlled hydrogenation of isophorone, followed by methoxylation . The reaction conditions typically include the use of palladium on activated charcoal as a catalyst under an ethylene atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols.

Scientific Research Applications

2-Methoxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The methoxy and carbonyl groups play a crucial role in its reactivity and interactions with enzymes and receptors. detailed studies on its specific molecular targets and pathways are limited.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the methoxy group enhances its solubility and potential interactions in various chemical and biological systems.

Properties

CAS No.

41654-27-7

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-methoxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione

InChI

InChI=1S/C10H14O3/c1-6-8(13-4)7(11)5-10(2,3)9(6)12/h5H2,1-4H3

InChI Key

ATEVRAIEOLFIJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC(C1=O)(C)C)OC

Origin of Product

United States

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